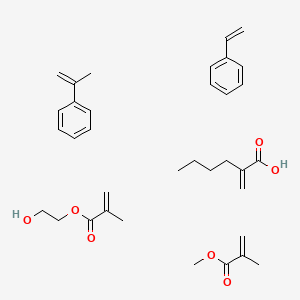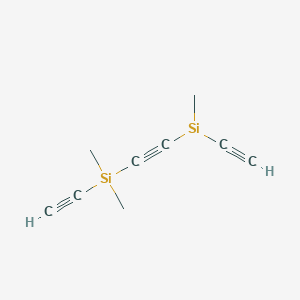![molecular formula C5H12OS2 B14345681 1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane CAS No. 93338-41-1](/img/structure/B14345681.png)
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane is an organosulfur compound with the molecular formula C6H14O2S. This compound is characterized by the presence of two sulfanyl groups attached to an ethane backbone, with one of the sulfanyl groups further substituted with a methoxymethyl group. It is a colorless liquid that is soluble in organic solvents and has a distinct sulfurous odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane typically involves the reaction of 2-chloroethyl methyl sulfide with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution, where the methoxide ion displaces the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The methoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane involves its interaction with various molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. Additionally, the compound may interfere with metabolic pathways by inhibiting key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethane
- Methanesulfonyl chloride
- Dimethyl sulfone
Comparison
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane is unique due to the presence of both methoxymethyl and methylsulfanyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and potential biological activities. For example, methanesulfonyl chloride is primarily used as a reagent in organic synthesis, while dimethyl sulfone is known for its use as a dietary supplement and solvent.
Propiedades
Número CAS |
93338-41-1 |
|---|---|
Fórmula molecular |
C5H12OS2 |
Peso molecular |
152.3 g/mol |
Nombre IUPAC |
1-(methoxymethylsulfanyl)-2-methylsulfanylethane |
InChI |
InChI=1S/C5H12OS2/c1-6-5-8-4-3-7-2/h3-5H2,1-2H3 |
Clave InChI |
KOIAXFZHISRBKO-UHFFFAOYSA-N |
SMILES canónico |
COCSCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


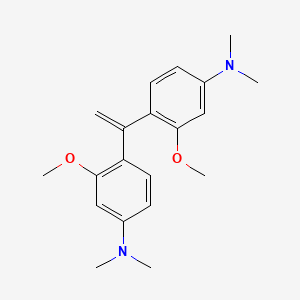
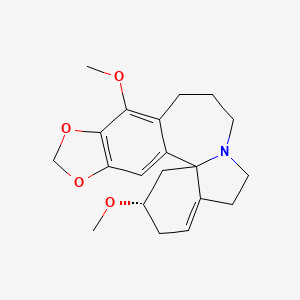
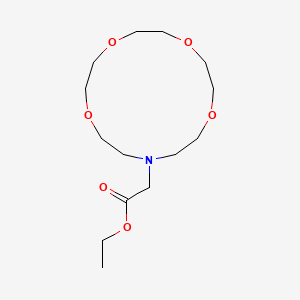
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)

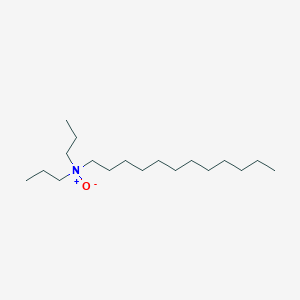
silane](/img/structure/B14345642.png)


